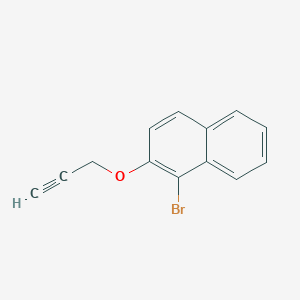

![molecular formula C19H20N6O2S B2813811 (E)-N'-(3-(N,N-diethylsulfamoyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide CAS No. 327091-65-6](/img/structure/B2813811.png)

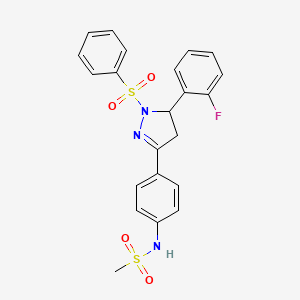

(E)-N'-(3-(N,N-diethylsulfamoyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N'-(3-(N,N-diethylsulfamoyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C19H20N6O2S and its molecular weight is 396.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Inhibitors of Cytochrome P450 Isoforms

The compound is part of a broader class of chemical inhibitors used in human liver microsomes to understand drug-drug interactions by inhibiting specific Cytochrome P450 (CYP) isoforms. The inhibitors' selectivity is critical for deciphering the involvement of specific CYP isoforms, which metabolize a diverse array of drugs, in these interactions (Khojasteh et al., 2011).

2-Guanidinobenzazoles in Medicinal Chemistry

Benzazoles and their derivatives, including the compound in focus, are significant in medicinal chemistry due to their diverse biological activities. The guanidine moiety, when bonded to a benzazole ring, modifies the biological activity, leading to various synthetic approaches and pharmacological activities, including cytotoxic effects and inhibition of cell proliferation via angiogenesis and apoptosis. The compound is a part of this family, showing its relevance in developing new pharmacophores (Rosales-Hernández et al., 2022).

Antioxidant Capacity Reaction Pathways

The compound is involved in studies related to understanding antioxidant capacity assays, specifically the ABTS•+ radical cation-based assays. These studies are essential for understanding the reaction pathways of antioxidants, which can form coupling adducts with ABTS•+, a critical aspect in assessing antioxidant capacity and comparing different antioxidants (Ilyasov et al., 2020).

CNS Acting Drugs from Benzimidazoles

Benzimidazoles, imidazothiazoles, and imidazoles are used in chemotherapy with side effects on the central nervous system (CNS). Due to the increasing incidence of CNS diseases, there is a need for more potent CNS drugs, and the azole group, common to all these compounds, may contribute to their CNS effects. The compound's structure, being related to these groups, indicates its potential relevance in synthesizing more potent CNS drugs (Saganuwan, 2020).

Mannich Bases of Benzimidazole Derivatives

Benzimidazole derivatives, including the compound in discussion, play a significant role in medicinal chemistry. They exhibit a variety of pharmacological functions and are crucial in developing new therapeutic agents with increased efficacy and lower toxicity. This underlines the compound's importance in the synthesis of Mannich base benzimidazole derivatives, which have significant medicinal applications (Vasuki et al., 2021).

Propriétés

IUPAC Name |

(2E)-N-[3-(diethylsulfamoyl)anilino]-1H-benzimidazole-2-carboximidoyl cyanide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O2S/c1-3-25(4-2)28(26,27)15-9-7-8-14(12-15)23-24-18(13-20)19-21-16-10-5-6-11-17(16)22-19/h5-12,23H,3-4H2,1-2H3,(H,21,22)/b24-18+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQYIYUFKPGVOCN-HKOYGPOVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)NN=C(C#N)C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N/N=C(\C#N)/C2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

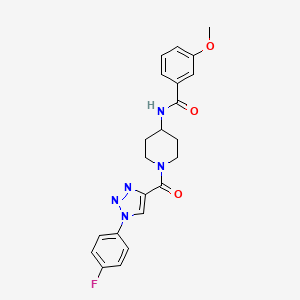

![7-chloro-4-methoxy-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2813730.png)

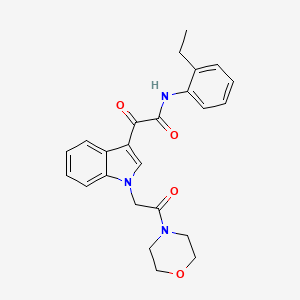

![N-{[4-(2-methoxyphenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2813734.png)

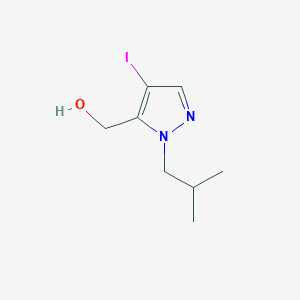

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2813735.png)

![(R)-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B2813738.png)

![N-benzyl-3-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2813743.png)

![2-Chlorophenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl sulfide](/img/structure/B2813750.png)